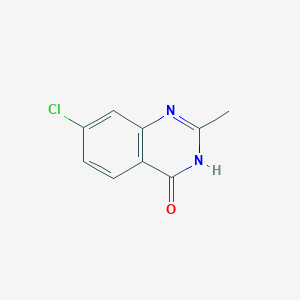

5-Fluoro-2-methoxy-6-methylpyridine

Vue d'ensemble

Description

5-Fluoro-2-methoxy-6-methylpyridine is a chemical compound with the molecular formula C6H6FNO . It is a versatile compound with potential scientific applications, including drug synthesis and catalyst development.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxy-6-methylpyridine consists of a pyridine ring with a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis

5-Fluoro-2-methoxy-6-methylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 144.8±20.0 °C at 760 mmHg, and a vapor pressure of 6.3±0.3 mmHg at 25°C . It has a molar refractivity of 31.0±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 110.9±3.0 cm3 .Applications De Recherche Scientifique

Specific Scientific Field

The field of this application is Medical Science, specifically in the treatment of gallstones .

2. Comprehensive and Detailed Summary of the Application MMP was developed as a gallstone-dissolving compound. It contains an aromatic moiety and has a higher boiling point than methyl-tertiary butyl ether (MTBE), the only clinical topical agent for gallstone dissolution. The higher boiling point of MMP reduces the side effects mostly arising from a relatively low boiling point of MTBE .

3. Detailed Description of the Methods of Application or Experimental Procedures The dissolubility of MTBE and MMP was determined both in vitro and in vivo. In the in vitro dissolution test, human gallstones were placed in glass containers with either solvent, and their dry weights were measured. In the in vivo experiments, each solvent was directly injected into the gallbladder in hamster models with cholesterol and pigmented gallstones .

4. Thorough Summary of the Results or Outcomes Obtained In the in vitro dissolution test, MMP demonstrated statistically higher dissolubility than MTBE for both cholesterol and pigmented gallstones (88.2% vs. 65.7%, 50.8% vs. 29.0%, respectively). In the in vivo experiments, MMP exhibited 59.0% and 54.3% dissolubility for cholesterol and pigmented gallstones, respectively, which were significantly higher than those of MTBE (50.0% and 32.0%, respectively) .

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines, which could be structurally related to “5-Fluoro-2-methoxy-6-methylpyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being explored in these industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry .

- Application : The synthesis of fluorinated pyridines, which could include “5-Fluoro-2-methoxy-6-methylpyridine”, is a topic of interest .

- Methods : Various methods for the synthesis of fluoropyridines are being explored, including the Umemoto reaction and Balts-Schiemann reaction .

- Results : Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry .

- Application : The synthesis of fluorinated pyridines, which could include “5-Fluoro-2-methoxy-6-methylpyridine”, is a topic of interest .

- Methods : Various methods for the synthesis of fluoropyridines are being explored, including the Umemoto reaction and Balts-Schiemann reaction .

- Results : Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines, which could be structurally related to “5-Fluoro-2-methoxy-6-methylpyridine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being explored in these industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

5-Fluoro-2-methoxy-6-methylpyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propriétés

IUPAC Name |

3-fluoro-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRDFWFSEYHYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654060 | |

| Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-methoxy-2-methylpyridine | |

CAS RN |

375368-86-8 | |

| Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)

![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)

![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)

![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)